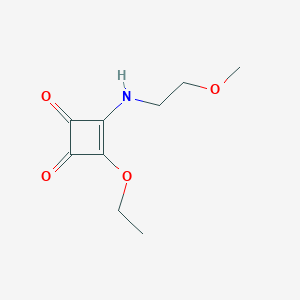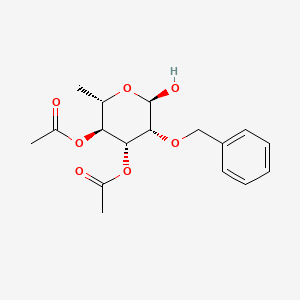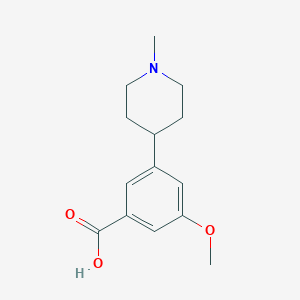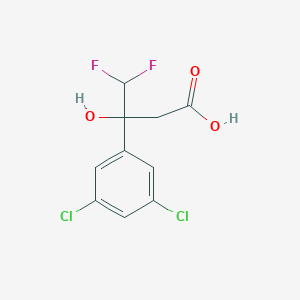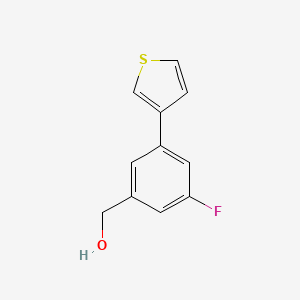
(3-Fluoro-5-thiophen-3-ylphenyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-thiophen-3-ylphenyl)-methanol is a compound that features a thiophene ring substituted with a fluorine atom and a phenyl group bearing a hydroxymethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods . Specifically, the preparation of (3-Fluoro-5-thiophen-3-ylphenyl)-methanol may involve the reaction of 3-fluorobenzaldehyde with thiophene derivatives under specific conditions .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions using automated reactors to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-thiophen-3-ylphenyl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(3-Fluoro-5-thiophen-3-ylphenyl)-methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-5-thiophen-3-ylphenyl)-methanol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H9FOS |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3-fluoro-5-thiophen-3-ylphenyl)methanol |
InChI |
InChI=1S/C11H9FOS/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9/h1-5,7,13H,6H2 |
InChI Key |
BOURSPUDICQGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
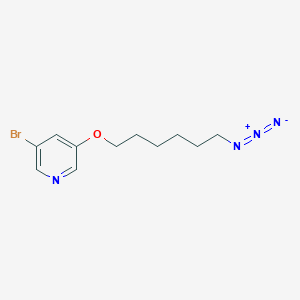
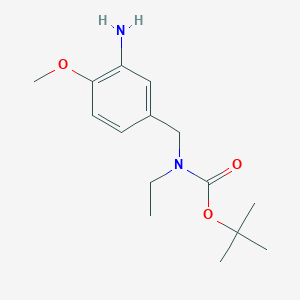
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
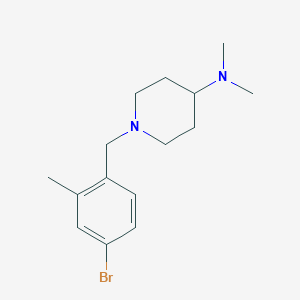
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
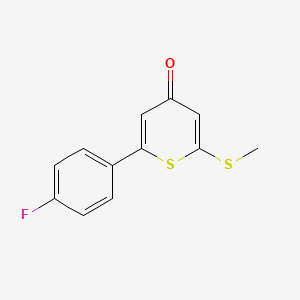
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
